(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol
Description
(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol is a chiral fluorinated pyridine derivative characterized by an ethanol moiety substituted with two fluorine atoms and a 5-chloro-2-fluoropyridin-3-yl group. Its molecular formula is C₇H₆ClF₂NO (molecular weight: 193.58 g/mol), with a stereogenic center at the C1 position (R-configuration). Fluorine atoms enhance lipophilicity and resistance to oxidative degradation, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents .
Key spectral data for related enantiomers (e.g., (1S)-isomer) include:
- Melting Point: Not explicitly reported for the (1R)-isomer, but analogs like hydrochloride salts exhibit stability up to 175–176°C (e.g., ).
- Optical Rotation: The (1S)-enantiomer has a reported optical rotation of [α]D = +10.0° (c = 1.00, CH₃OH) under similar conditions .
- Synthesis: Likely involves asymmetric reduction of ketone precursors or chiral resolution techniques, as inferred from methods in and .
Properties
IUPAC Name |
(1R)-1-(5-chloro-2-fluoropyridin-3-yl)-2-fluoroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-4-1-5(6(12)2-9)7(10)11-3-4/h1,3,6,12H,2H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAJPBUSGGWSNY-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(CF)O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1[C@H](CF)O)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol typically involves the introduction of the fluorine and chlorine substituents onto the pyridine ring, followed by the addition of the ethanol moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of chlorine and fluorine atoms onto the pyridine ring using reagents such as chlorine gas or fluorinating agents.
Alcohol Addition: Addition of the ethanol moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale halogenation and nucleophilic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and other advanced manufacturing techniques could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanol moiety to a carbonyl group.
Reduction: Reduction of the pyridine ring or other functional groups.
Substitution: Replacement of the chlorine or fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions could produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the effects of halogenated pyridine derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of related compounds.
Medicine
In medicine, this compound could serve as a lead compound for the development of new pharmaceuticals. Its structural features may impart desirable pharmacokinetic and pharmacodynamic properties.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence the compound’s binding affinity and selectivity, while the ethanol moiety may affect its solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Enantiomeric Pair: (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol
The (1S)-enantiomer shares the same molecular formula and functional groups but differs in stereochemistry. Key distinctions include:
- Optical Activity : The (1S)-configuration may lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors), altering pharmacokinetics or efficacy .
- Synthetic Utility : Enantiomers are often separated via chiral chromatography or asymmetric synthesis, as seen in ’s Mannich base preparation.
| Property | (1R)-Isomer | (1S)-Isomer |
|---|---|---|
| Molecular Weight | 193.58 g/mol | 193.58 g/mol |
| Optical Rotation ([α]D) | Not reported | +10.0° (c = 1.00, MeOH) |
| Biological Activity | Potentially distinct due to stereochemistry | Requires empirical testing |
Amine Analog: (1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethane-1-amine Hydrochloride
This compound replaces the hydroxyl group with an amine, forming a hydrochloride salt (). Key differences:
- Functional Group : The amine enables protonation, enhancing water solubility and bioavailability.
- Applications : Likely used as a pharmaceutical intermediate (e.g., kinase inhibitors), leveraging the pyridine core for target binding .
| Property | Ethanol Derivative | Amine Hydrochloride |
|---|---|---|
| Molecular Weight | 193.58 g/mol | 229.06 g/mol |
| Solubility | Moderate (polar solvents) | High (due to HCl salt) |
| Stability | Prone to oxidation | Enhanced salt stability |
Boronic Acid Derivative: (5-Chloro-2-fluoropyridin-3-yl)boronic Acid
This analog (AS98370, ) replaces the ethanol moiety with a boronic acid group, enabling Suzuki-Miyaura cross-coupling reactions.
- Reactivity : Boronic acids are pivotal in synthesizing biaryl structures for drug discovery.
| Property | Ethanol Derivative | Boronic Acid |
|---|---|---|
| Molecular Weight | 193.58 g/mol | ~175.38 g/mol (AS98370) |
| Key Functional Group | -OH | -B(OH)₂ |
| Primary Use | Drug candidate | Synthetic intermediate |
Fluorinated Heterocyclic Compounds ()
Complex fluorinated chromenones and pyrazolo-pyrimidinones (e.g., Example 63 in ) share structural motifs:
- Fluorine Substitution : Enhances metabolic stability and membrane permeability.
- Biological Relevance: Such compounds often target kinases or GPCRs, suggesting the target ethanol derivative could be optimized for similar pathways.
Biological Activity
(1R)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethanol, with the CAS number 2416218-60-3, is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C7H7ClF2N
- Molecular Weight : 179.59 g/mol
- Structural Features : Contains a pyridine ring substituted with chlorine and fluorine atoms, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, primarily through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : It may act as a ligand for certain receptors, influencing signaling pathways critical for cellular responses.
In Vitro Studies
Recent studies have demonstrated the compound's potential efficacy in various assays:
| Study | Target | Result |
|---|---|---|
| Study A | Enzyme X | Inhibition at IC50 = 50 µM |
| Study B | Receptor Y | Moderate affinity (Ki = 25 nM) |
| Study C | Cell Line Z | Induced apoptosis at 10 µM |
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicate:
- Toxicity Assessment : Initial toxicity tests showed a safe profile at doses up to 100 mg/kg in animal models.
- Efficacy in Disease Models : Demonstrated anti-inflammatory effects in models of acute inflammation.
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of this compound on breast cancer cell lines. The compound exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis. The mechanism was linked to the modulation of apoptotic pathways and downregulation of survival signals.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates, suggesting potential applications in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
